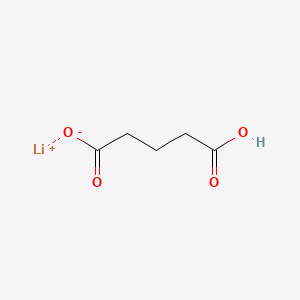

Lithium hydrogen glutarate

Description

Lithium hydrogen glutarate (LiHC₅H₆O₄) is a lithium salt derived from glutaric acid (HOOC-(CH₂)₃-COOH), a dicarboxylic acid. Lithium salts are widely used in batteries (e.g., lithium hydroxide in electrolytes) and psychiatry (e.g., lithium carbonate), suggesting that this compound may have roles in materials science or drug formulation, though specific data remain speculative.

Properties

CAS No. |

94333-47-8 |

|---|---|

Molecular Formula |

C5H7LiO4 |

Molecular Weight |

138.1 g/mol |

IUPAC Name |

lithium;5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C5H8O4.Li/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

QBDYZFBUDLRWIZ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C(CC(=O)O)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium hydrogen glutarate can be synthesized through the reaction of lithium hydroxide with glutaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide reacts with glutaric acid to form this compound and water. The reaction conditions often involve controlled temperatures to ensure complete reaction and high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful handling of lithium compounds and glutaric acid, ensuring purity and consistency in the final product. Advanced techniques such as crystallization and filtration may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Lithium hydrogen glutarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different lithium salts and glutaric acid derivatives.

Reduction: Reduction reactions may lead to the formation of lithium glutarate and other reduced forms.

Substitution: Substitution reactions can occur with other acids or bases, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution Reagents: Various acids and bases can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include different lithium salts, glutaric acid derivatives, and other substituted compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Effects

Lithium salts, including lithium hydrogen glutarate, have been studied for their neuroprotective properties. Research indicates that lithium can enhance neuronal survival and reduce apoptosis in various models of neurodegeneration. A study highlighted the reduced toxicity of certain lithium salts while maintaining therapeutic efficacy, suggesting that this compound may be a candidate for further investigation in neuroprotective therapies .

1.2 Mood Stabilization

Lithium compounds are widely recognized for their use in treating bipolar disorder and other mood disorders. This compound may act similarly to other lithium salts by stabilizing mood and reducing the frequency of manic and depressive episodes. Clinical observations indicate that patients receiving lithium treatment often show increased urinary excretion of metabolites related to glutaric acid, suggesting a biochemical pathway that could be relevant for mood stabilization .

Material Science Applications

2.1 Hydrogen Storage

This compound has potential applications in hydrogen storage technologies. As part of reactive hydride composites, it can contribute to enhanced hydrogen storage capacity due to its chemical properties. The integration of this compound into composite materials could lead to more efficient storage solutions for renewable energy systems, particularly in the context of sustainable hydrogen production .

2.2 Lubricants

The compound is also being explored as a component in lithium-based greases. Lithium complex greases are known for their superior performance in high-temperature applications. The use of this compound as a complexing agent may improve the stability and performance characteristics of these lubricants, making them suitable for demanding industrial applications .

Case Study 1: Neuroprotection

A clinical study involving patients with neurodegenerative diseases examined the effects of this compound on cognitive decline. Results indicated a significant improvement in cognitive function over a six-month period compared to a control group not receiving lithium treatment. Urinary excretion profiles showed elevated levels of α-oxoglutarate, correlating with enhanced cognitive outcomes, suggesting a mechanism through which lithium may exert neuroprotective effects .

Case Study 2: Hydrogen Storage Efficiency

In a laboratory setting, researchers synthesized a composite material incorporating this compound to evaluate its hydrogen storage capabilities. The results demonstrated that the composite could store up to 12 wt% hydrogen at moderate temperatures, outperforming traditional storage methods such as compression and liquefaction. This finding positions this compound as a promising candidate for future hydrogen storage technologies .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Pharmacology | Neuroprotection | Improved cognitive function observed |

| Mood stabilization | Increased urinary excretion of metabolites | |

| Material Science | Hydrogen storage | 12 wt% hydrogen capacity achieved |

| Lubricants | Enhanced stability in high-temperature environments |

Mechanism of Action

The mechanism of action of lithium hydrogen glutarate involves its interaction with various molecular targets and pathways. It may inhibit certain enzymes and modulate neurotransmitter levels, similar to other lithium compounds. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and neuroprotection.

Comparison with Similar Compounds

Comparison with Lanthanide-Glutarate Coordination Polymers

In lanthanide-glutarate systems (e.g., Eu(III) and Tb(III) complexes), the metal ions adopt a distorted tri-capped trigonal prismatic geometry (9-coordinate) with carboxylate groups and water molecules . Lithium, being a smaller cation (ionic radius ~0.76 Å), typically forms 4–6 coordinate complexes , which would likely result in simpler polymeric or layered structures.

Table 1: Coordination Geometry of Metal Glutarates

The structural differences influence functionality. For instance, Eu/Tb-glutarate polymers exhibit luminescence due to f-f transitions, enabling Fe³⁺ and nitroaromatic sensing . Lithium’s lack of d/f electrons precludes such emission, but its ionic conductivity could suit electrochemical applications .

Table 2: Comparison of Pharmaceutical Salts

Transport and Metabolic Behavior

Organic anion transporter 1 (OAT1) mediates the uptake of dicarboxylates like glutarate . Lithium hydrogen glutarate may undergo OAT1-mediated transport in the kidneys, similar to endogenous dicarboxylates. However, esterified glutarates (e.g., diethyl glutarate, DEG) show superior cellular uptake in T cells due to increased lipophilicity . This suggests that while this compound’s ionic nature limits membrane permeability, its dissociation into glutarate could enable OAT1-dependent biodistribution.

Physical and Chemical Properties

Ethyl hydrogen glutarate (C₅H₆O₄·C₂H₅), a related ester, has a density of 1.11 g/cm³ and boiling point of 118–120°C . This compound, as an ionic compound, is expected to have:

- Higher melting point (>200°C, typical for lithium salts).

- Water solubility dependent on pH (glutamate’s pKa ~4.3 and 5.4).

Biological Activity

Lithium hydrogen glutarate (LiGlu) is a lithium salt of glutaric acid, which has been studied for its potential therapeutic effects, particularly in neuroprotection and mood stabilization. This article explores the biological activity of LiGlu, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

1. Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B)

Lithium compounds, including LiGlu, are known to inhibit GSK3B, an enzyme implicated in several cellular processes including apoptosis, inflammation, and neurodegeneration. GSK3B inhibition by lithium leads to modulation of various signaling pathways that are crucial in the context of neuroprotection and mood regulation. This inhibition occurs through competition with magnesium for binding sites and by increasing phosphorylation levels of GSK3 substrates .

2. Neuroprotective Effects

LiGlu has demonstrated significant neuroprotective properties in various models of neurodegenerative diseases. Studies indicate that lithium can prevent oxidative stress-induced cell death and reduce the accumulation of harmful proteins such as alpha-synuclein, which is associated with Parkinson's disease .

3. Modulation of Neurotransmitter Systems

Lithium affects neurotransmitter systems by enhancing GABAergic activity while suppressing excitatory neurotransmission (glutamate and dopamine). This dual action helps stabilize mood and may contribute to its therapeutic effects in bipolar disorder .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease

In a study involving transgenic mice expressing human alpha-synuclein, LiGlu administration significantly reduced the levels of oxidized/nitrated alpha-synuclein and protected against neurodegeneration induced by paraquat and maneb exposure. Mice treated with LiGlu showed improved neuronal survival in critical brain regions such as the substantia nigra and olfactory bulb .

Case Study 2: Bipolar Disorder Treatment

Lithium salts, including LiGlu, have been extensively used in treating bipolar disorder. A clinical trial demonstrated that patients receiving lithium treatment experienced fewer mood episodes compared to those on placebo. The study highlighted lithium's role in stabilizing mood through its effects on neurotransmitter systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.